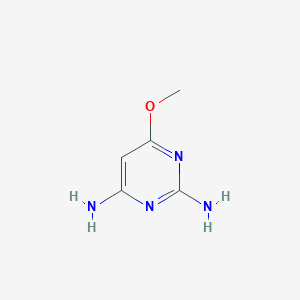

6-Methoxypyrimidine-2,4-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBMJXWHJWWZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355715 | |

| Record name | 6-Methoxypyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3270-97-1 | |

| Record name | 6-Methoxypyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diamino-6-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methoxypyrimidine-2,4-diamine: A Core Scaffold for Drug Discovery and Agrochemicals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyrimidine-2,4-diamine is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agricultural science. Its unique structural motif, featuring a pyrimidine core substituted with two amino groups and a methoxy group, imparts favorable physicochemical properties, such as enhanced solubility and stability.[1] This makes it a versatile building block and a key intermediate in the synthesis of a wide array of biologically active molecules, including antiviral, anticancer, and antimicrobial agents, as well as herbicides.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Core Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in various synthetic and biological protocols.

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₄O | [2] |

| Molecular Weight | 140.15 g/mol | [2] |

| CAS Number | 3270-97-1 | [3] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 162.0 - 166.0 °C | [2] |

| Purity | >98.0% (by HPLC) | [2] |

| Solubility | Estimated to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |

| Storage Conditions | Room temperature, in a cool, dark place. Store under inert gas as it may be air sensitive. | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source, a highly plausible and efficient synthetic route involves the nucleophilic substitution of 2,4-diamino-6-chloropyrimidine with a methoxide source. The following protocols for the synthesis of the precursor and its subsequent conversion are based on established methodologies for similar pyrimidine derivatives.[4]

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

The precursor, 2,4-diamino-6-chloropyrimidine, is synthesized from the readily available 2,4-diamino-6-hydroxypyrimidine.

Materials:

-

2,4-Diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

-

Heat the mixture to 97 °C and stir for 17 hours.

-

After the reaction is complete, cool the mixture and slowly add it to ice water with vigorous stirring.

-

Heat the resulting solution to 90 °C for 1 hour to hydrolyze any remaining POCl₃.

-

Cool the solution and adjust the pH to 8 with a sodium hydroxide solution.

-

Extract the aqueous solution with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid.[4]

Step 2: Synthesis of this compound

This step involves the nucleophilic displacement of the chlorine atom in 2,4-diamino-6-chloropyrimidine with a methoxy group.

Materials:

-

2,4-Diamino-6-chloropyrimidine

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare a solution of sodium methoxide in methanol.

-

Dissolve 2,4-diamino-6-chloropyrimidine in methanol and add it to the sodium methoxide solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectral Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | - A singlet for the methoxy (-OCH₃) protons, expected around 3.8-4.0 ppm. - A singlet for the C5-H proton of the pyrimidine ring, expected around 5.0-5.5 ppm. - Two broad singlets for the two amino (-NH₂) groups, with chemical shifts that can vary depending on the solvent and concentration, typically in the range of 4.5-7.0 ppm. |

| ¹³C NMR | - A signal for the methoxy carbon, expected around 55-60 ppm. - A signal for the C5 carbon of the pyrimidine ring, expected around 80-90 ppm. - Signals for the C2, C4, and C6 carbons of the pyrimidine ring, expected in the range of 150-170 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching vibrations for the amino groups in the range of 3200-3500 cm⁻¹. - C-H stretching vibrations for the methoxy and aromatic protons around 2850-3100 cm⁻¹. - C=N and C=C stretching vibrations of the pyrimidine ring in the range of 1500-1650 cm⁻¹. - C-O stretching vibration for the methoxy group around 1000-1300 cm⁻¹. |

| Mass Spec. | - Expected molecular ion peak (M⁺) at m/z = 140.15. |

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The pyrimidine scaffold is a well-known pharmacophore present in numerous approved drugs. The amino and methoxy substituents on the pyrimidine ring of this compound provide reactive sites for further chemical modifications, allowing for the generation of diverse chemical libraries for drug discovery screening.

Its documented applications include its use as a building block in the development of:

-

Anticancer Agents: The pyrimidine core is central to many chemotherapeutic agents that interfere with nucleic acid synthesis.

-

Antiviral Compounds: Many antiviral drugs are nucleoside analogs containing a modified pyrimidine ring.

-

Antimicrobial Agents: Pyrimidine derivatives have been shown to exhibit a broad spectrum of activity against various bacteria and fungi.

-

Herbicides: The compound is utilized in the formulation of effective and environmentally conscious herbicides for crop management.[1]

The role of this compound as a synthetic intermediate is depicted in the following workflow.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the development of new pharmaceuticals and agrochemicals. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its functional groups, makes it an attractive scaffold for the generation of novel molecular entities. This technical guide provides a foundational understanding of its chemical properties and synthetic methodologies to aid researchers and scientists in leveraging this important building block for their research and development endeavors. Further investigation into the direct biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents and crop protection solutions.

References

In-Depth Technical Guide: 6-Methoxypyrimidine-2,4-diamine (CAS 3270-97-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyrimidine-2,4-diamine, with CAS number 3270-97-1, is a substituted pyrimidine derivative that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is of significant interest in medicinal chemistry due to the versatile reactivity of the pyrimidine core and the electronic properties imparted by the methoxy and diamino substituents. This document provides a comprehensive technical overview of its physicochemical properties, a detailed synthesis methodology, and a summary of its known applications and safety information. While direct and extensive biological data for this specific compound is limited in publicly accessible literature, its role as a crucial building block in the development of therapeutic agents and agrochemicals underscores its importance in chemical and pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 3270-97-1 | [1] |

| Molecular Formula | C₅H₈N₄O | [1] |

| Molecular Weight | 140.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 162 - 166 °C | |

| Purity | Typically ≥97% (HPLC) | [1] |

| Solubility | Information not widely available, but expected to have some solubility in polar organic solvents. | |

| Storage | Store at room temperature in a cool, dry place. |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2,4-diamino-6-hydroxypyrimidine. This synthetic route involves an initial chlorination reaction followed by a nucleophilic substitution with a methoxy group.

Experimental Workflow

The overall synthetic workflow can be visualized as a two-step process. The initial step involves the conversion of a hydroxyl group to a chloro group, which then acts as a leaving group for the introduction of the methoxy substituent.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous pyrimidine derivatives and provide a practical guide for the synthesis of this compound.

Step 1: Synthesis of 2,4-diamino-6-chloropyrimidine

This step involves the conversion of 2,4-diamino-6-hydroxypyrimidine to 2,4-diamino-6-chloropyrimidine using phosphorus oxychloride.

-

Materials:

-

2,4-diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Ice water

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flask equipped with a reflux condenser and a stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

-

Heat the mixture with stirring at 97°C for 17 hours.

-

After cooling, slowly and cautiously pour the reaction mixture into ice water.

-

Heat the aqueous solution at 90°C for 1 hour to hydrolyze any remaining POCl₃.

-

Cool the solution and adjust the pH to 8 using a NaOH solution.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid. This intermediate is often of sufficient purity for the next step without further purification.

-

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chlorine atom with a methoxy group.

-

Materials:

-

2,4-diamino-6-chloropyrimidine

-

Sodium methoxide (NaOMe) or Sodium Hydride (NaH) and Methanol

-

Dry Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol (e.g., 50:1 v/v)

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon), prepare a solution of sodium methoxide in dry DMSO. Alternatively, to a solution of methanol in dry DMSO or THF, add sodium hydride portion-wise and stir at room temperature for 1 hour to generate sodium methoxide in situ.

-

Add 2,4-diamino-6-chloropyrimidine to the reaction mixture.

-

Heat the reaction mixture at 90°C for approximately 8-11 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol solvent system to afford this compound.

-

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

| Analytical Method | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >97%). |

| Nuclear Magnetic Resonance (¹H NMR) | Signals corresponding to the aromatic proton on the pyrimidine ring, the methoxy group protons, and the protons of the two amino groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (140.15 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino groups, C=N and C=C stretching of the pyrimidine ring, and C-O-C stretching of the methoxy group. |

Biological Activity and Applications

This compound is primarily recognized as a versatile chemical intermediate. Its applications span both the pharmaceutical and agricultural industries.

-

Pharmaceutical Development : This compound serves as a crucial building block in the synthesis of various biologically active molecules. It is a key intermediate for potential antitumor, antimicrobial, and antiviral agents. The diaminopyrimidine scaffold is a well-known pharmacophore that can mimic the binding of purines and pteridines to various enzymes.

-

Agricultural Chemistry : It is also utilized in the formulation of herbicides, contributing to effective weed management in agriculture.

It is important to note that while the diaminopyrimidine core is present in many active pharmaceutical ingredients, specific biological data, such as IC50 values or detailed mechanisms of action for this compound itself, are not extensively reported in the public domain. Research on this specific molecule has primarily focused on its synthetic utility.

Safety and Handling

Based on safety data for structurally similar compounds, this compound should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures :

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

First Aid :

-

Eyes : Rinse immediately with plenty of water for at least 15 minutes.

-

Skin : Wash off with soap and plenty of water.

-

Inhalation : Move to fresh air.

-

Ingestion : Do NOT induce vomiting. Seek medical attention.

-

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with established utility in the synthesis of complex molecules for pharmaceutical and agricultural applications. This guide provides a foundational understanding of its properties, synthesis, and handling. While further research is needed to fully elucidate the specific biological activities of this compound, its role as a key synthetic intermediate ensures its continued importance for researchers and scientists in the field of drug discovery and development. The provided synthetic protocols, based on well-established chemical transformations, offer a reliable pathway for its preparation in a laboratory setting.

References

Synthesis of 6-Methoxypyrimidine-2,4-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for 6-methoxypyrimidine-2,4-diamine, a key intermediate in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its synthesis in a laboratory setting. Two principal pathways are explored: a classical route commencing from 2,4-diamino-6-hydroxypyrimidine and a more modern approach utilizing malononitrile as the starting material. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound is a crucial building block in the synthesis of numerous biologically active molecules. Its structural motif is present in a variety of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest. This guide outlines two of the most prevalent and well-documented synthetic strategies, providing detailed procedural information and comparative data.

Synthetic Pathways

Two primary synthetic routes for this compound are detailed below.

Route 1: Synthesis from 2,4-Diamino-6-hydroxypyrimidine

This well-established route involves three main stages:

-

Formation of 2,4-Diamino-6-hydroxypyrimidine: The synthesis begins with the condensation of guanidine with ethyl cyanoacetate in the presence of a base.

-

Chlorination: The hydroxyl group of 2,4-diamino-6-hydroxypyrimidine is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Methoxylation: The final step involves the nucleophilic substitution of the chloro group with a methoxy group, typically using sodium methoxide.

Caption: Synthetic pathway from Guanidine to this compound.

Route 2: Synthesis from Malononitrile

This alternative route begins with malononitrile and proceeds through several key intermediates:

-

Formation of 1,3-Dimethoxy Malononitrile Imine Dihydrochloride: Malononitrile is reacted with methanol in the presence of hydrogen chloride.

-

Formation of 3-Amino-3-methoxy-N-cyan-2-propionamidine: The dihydrochloride intermediate is then reacted with cyanamide.

-

Cyclization: The final step is an intramolecular cyclization to yield this compound.

Caption: Synthetic pathway from Malononitrile to this compound.

Experimental Protocols

Route 1: Detailed Methodology

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine [1][2][3]

-

Prepare a solution of sodium ethoxide by dissolving sodium (23 g, 1 g atom) in anhydrous ethanol (250 mL) in a round-bottomed flask equipped with a reflux condenser.

-

After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (113 g, 1 mole).

-

In a separate flask, prepare another solution of sodium ethoxide of the same concentration. To this, add guanidine hydrochloride (97 g, 1.02 moles).

-

Filter the resulting mixture to remove sodium chloride.

-

Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate.

-

Heat the mixture under reflux for 2 hours.

-

Evaporate the mixture to dryness.

-

Dissolve the solid product in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).

-

Upon cooling, the product crystallizes. Collect the yellow needles by filtration.

Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine [4]

-

To phosphorus oxychloride (9 mL) in a reaction vessel, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol).

-

Stir the mixture at 97 °C for 17 hours.

-

Slowly pour the reaction solution into ice water.

-

Stir the resulting solution at 90 °C for 1 hour.

-

Adjust the pH of the solution to 8 with sodium hydroxide.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Step 3: Synthesis of this compound [4][5]

-

To a solution of methanol in a suitable solvent such as dry DMSO, add sodium hydride and stir at room temperature for 1 hour.

-

Add 2,4-diamino-6-chloropyrimidine (2.0 mmol) to the mixture.

-

Stir the reaction at 90 °C for 8 hours.

-

Quench the reaction with a saturated solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.

Route 2: Detailed Methodology

Step 1: Synthesis of 1,3-Dimethoxy Malononitrile Imine Dihydrochloride [6][7]

-

In a suitable reactor, charge toluene and cool to 0-5 °C.

-

Add methanol and then malononitrile to the cooled toluene.

-

Pass dry hydrogen chloride gas through the solution while maintaining the temperature between 0-20 °C until the reaction is complete.

-

The product precipitates as a slurry. Filter the reaction mass to obtain the wet cake of the dihydrochloride salt.

Step 2: Synthesis of 3-Amino-3-methoxy-N-cyan-2-propionamidine [7]

-

In a separate reactor, prepare a solution of sodium bicarbonate and 50% cyanamide in water and cool to 0-5 °C.

-

Add the wet cake of 1,3-dimethoxy malononitrile imine dihydrochloride to this solution.

-

Stir the reaction mixture for a minimum of 5 hours.

-

The product precipitates as a solid. Filter, wash with water, and dry.

Step 3: Synthesis of this compound [8]

-

Add 3-amino-3-methoxy-N-nitrile-2-propionamidine to a reaction kettle with a solvent such as toluene or methanol.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

After the reaction is complete, distill off the solvent.

-

Recrystallize the resulting solid to obtain the pure product.

Data Presentation

Table 1: Summary of Quantitative Data for Route 1

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Guanidine, Ethyl Cyanoacetate | Sodium Ethoxide, Ethanol | Reflux | 2 | 80-82[1] |

| 2 | 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97 | 17 | 85[4] |

| 3 | 2,4-Diamino-6-chloropyrimidine | Sodium Methoxide, DMSO | 90 | 8 | 61-79[5] |

Table 2: Summary of Quantitative Data for Route 2

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Malononitrile, Methanol | Toluene, Dry HCl | 0-20 | - | High |

| 2 | 1,3-Dimethoxy Malononitrile Imine Dihydrochloride | Cyanamide, NaHCO₃, Water | 0-5 | >5 | - |

| 3 | 3-Amino-3-methoxy-N-cyan-2-propionamidine | Toluene or Methanol | Reflux | 4-6 | 78-81[8] |

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of this compound. Route 1, a classical approach, is well-documented with readily available starting materials. Route 2 offers a more modern alternative starting from malononitrile. Both routes provide good to excellent yields. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and environmental considerations. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

- 1. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. chempap.org [chempap.org]

- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 8. CN107619393B - Synthesis method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 6-Methoxypyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of 6-Methoxypyrimidine-2,4-diamine, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including antitumor, antimicrobial, and antiviral agents, as well as herbicides.[1] This guide covers its core molecular structure, physicochemical properties, detailed synthesis protocols, and its role in relevant biological pathways.

Physicochemical and Structural Properties

This compound, also known as 2,4-Diamino-6-methoxypyrimidine, is a white to almost white crystalline powder.[1][2] Its structure is characterized by a central pyrimidine ring substituted with two amino groups (-NH₂) at positions 2 and 4, and a methoxy group (-OCH₃) at position 6. This unique arrangement of functional groups imparts favorable properties such as enhanced solubility and stability, making it a versatile building block in synthetic chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3270-97-1 | [1] |

| Molecular Formula | C₅H₈N₄O | [1] |

| Molecular Weight | 140.15 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 162 - 166 °C | [1][2] |

| Purity | ≥ 98% (HPLC) | [1][2] |

| PubChem ID | 816925 | [1] |

Molecular Structure Visualization

The molecular structure consists of a six-membered aromatic pyrimidine ring containing two nitrogen atoms. The electron-donating effects of the two amino groups and the methoxy group influence the reactivity and biological activity of the compound.

Caption: 2D Molecular Structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 2,4-Diamino-6-hydroxypyrimidine. This involves an initial chlorination followed by a nucleophilic substitution.

Step 1: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

This procedure converts the hydroxyl group into a more reactive chloro group, creating the key intermediate 2,4-Diamino-6-chloropyrimidine.[3][4]

-

Materials: 2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol), Phosphorus oxychloride (POCl₃, 9 mL).[3]

-

Protocol:

-

Add 2,4-Diamino-6-hydroxypyrimidine to a flask containing phosphorus oxychloride.[3]

-

After the reaction is complete, cool the solution and slowly add it to ice water to quench the excess POCl₃.[3]

-

Stir the aqueous solution at 90 °C for 1 hour to ensure complete hydrolysis.[3]

-

Adjust the pH of the solution to 8 with a sodium hydroxide (NaOH) solution.[3]

-

Extract the product, 2,4-Diamino-6-chloropyrimidine, using ethyl acetate (EtOAc).[3]

-

Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the solid product.[3] A high yield (approx. 85%) of the intermediate is expected.[3]

-

Step 2: Nucleophilic Substitution to form this compound

This step involves the displacement of the chloro group with a methoxy group. The protocol is adapted from similar syntheses of 6-alkoxy-substituted diaminopyrimidines.[3]

-

Materials: 2,4-Diamino-6-chloropyrimidine, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous methanol (MeOH), Anhydrous Dimethyl sulfoxide (DMSO).

-

Protocol:

-

Under an inert argon atmosphere, prepare a solution of sodium methoxide by slowly adding anhydrous methanol to a stirred suspension of sodium hydride in anhydrous DMSO at room temperature.

-

Once the evolution of hydrogen gas ceases, add the 2,4-Diamino-6-chloropyrimidine synthesized in Step 1 to the flask.

-

Heat the reaction mixture to 90 °C and stir for approximately 8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3]

-

After completion, cool the reaction mixture and quench by carefully adding a saturated ammonium chloride (NH₄Cl) solution.

-

Extract the final product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting residue by column chromatography on silica gel to obtain pure this compound.

-

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

The 2,4-diaminopyrimidine core is a well-established scaffold in drug discovery, known for its role in developing inhibitors for various kinases and enzymes.[6][7][8][9][10] Derivatives have shown potent antitumor, anticancer, and anti-tubercular activities.[7][8][9]

A closely related analogue, 2,4-Diamino-6-hydroxypyrimidine (DAHP), is a known specific inhibitor of GTP cyclohydrolase I.[11][12] This enzyme is rate-limiting in the de novo synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthase (NOS).[11] By inhibiting GTP cyclohydrolase I, DAHP effectively blocks the production of BH4, which in turn suppresses the synthesis of nitric oxide (NO).[11][12] This mechanism is crucial for studying cellular signaling and metabolic regulation related to NO pathways. While direct studies on this compound are less common, its structural similarity suggests it may be a valuable candidate for similar biological investigations.

Caption: Inhibition pathway of a key structural analogue.

Conclusion

This compound is a compound with a robust chemical profile and significant potential in applied chemistry. Its core pyrimidine structure, augmented by dual amino groups and a methoxy substituent, provides a foundation for the synthesis of diverse and potent bioactive molecules. The established synthetic routes are efficient and high-yielding, making the compound accessible for research and development. Its relationship to known enzyme inhibitors highlights a promising avenue for future investigation into its own biological activities, particularly in the fields of oncology and infectious disease. This guide provides the foundational technical information necessary for scientists to leverage this versatile chemical intermediate in their research endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-Diamino-6-methoxypyrimidine | 3270-97-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 6. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. 2,4-Diamino-6-hydroxypyrimidine | 56-06-4 [chemicalbook.com]

An In-depth Technical Guide to 6-Methoxypyrimidine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyrimidine-2,4-diamine is a substituted diaminopyrimidine, a class of heterocyclic organic compounds that are of significant interest in medicinal chemistry. The diaminopyrimidine scaffold is a key pharmacophore in a variety of biologically active molecules. Notably, this structural motif is found in numerous drugs that function as dihydrofolate reductase (DHFR) inhibitors, a well-established target for antimicrobial and anticancer agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 3270-97-1 | [1][2][3][4] |

| Molecular Formula | C₅H₈N₄O | N/A |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | White to Almost white powder to crystal | [2][4] |

| Purity | >98.0% (HPLC) or 97% | [1][2][4] |

| Melting Point | 162.0 to 166.0 °C | [2][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commencing with the cyclization of guanidine with a cyanoacetate derivative to form a pyrimidine ring, followed by chlorination and subsequent nucleophilic substitution to introduce the methoxy group.

Experimental Protocol:

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This initial step involves the condensation of guanidine with ethyl cyanoacetate in the presence of a strong base to form the pyrimidine ring.

-

Materials: Guanidine hydrochloride, sodium ethoxide, and ethyl cyanoacetate.

-

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add guanidine hydrochloride to a separate solution of sodium ethoxide in anhydrous ethanol. The sodium chloride precipitate is removed by filtration.[5][6][7]

-

The ethanolic solution of guanidine is then added to an ethanolic solution of ethyl sodiocyanoacetate (prepared by reacting ethyl cyanoacetate with sodium ethoxide).[5][6][7]

-

The reaction mixture is heated under reflux for 2 hours.[5][6][7]

-

The solvent is evaporated, and the resulting solid is dissolved in boiling water.

-

The product is precipitated by acidification with acetic acid, filtered, washed, and dried to yield 2,4-diamino-6-hydroxypyrimidine.[5][6][7]

-

Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

The hydroxyl group at the 6-position is then converted to a chlorine atom, a good leaving group for the subsequent substitution reaction.

-

Materials: 2,4-Diamino-6-hydroxypyrimidine and phosphorus oxychloride (POCl₃).

-

Procedure:

-

2,4-Diamino-6-hydroxypyrimidine is added to an excess of phosphorus oxychloride.[8][9]

-

The mixture is heated, for instance at 97°C for 17 hours.[8]

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The reaction mixture is carefully quenched with ice water.

-

The pH is adjusted to 8 with a base (e.g., NaOH) to precipitate the product.[8]

-

The product, 2,4-diamino-6-chloropyrimidine, is then extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.[8]

-

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom with a methoxy group.

-

Materials: 2,4-Diamino-6-chloropyrimidine and sodium methoxide.

-

Procedure:

-

2,4-Diamino-6-chloropyrimidine is reacted with a solution of sodium methoxide in methanol.

-

The reaction mixture is heated to facilitate the substitution.

-

Upon completion, the reaction is cooled, and the product, this compound, can be isolated by crystallization or chromatographic purification.

-

Biological Activity and Mechanism of Action

Diaminopyrimidines are a well-established class of compounds that act as inhibitors of dihydrofolate reductase (DHFR).[8][10] This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and cell proliferation, making them effective antimicrobial and anticancer agents.

The general mechanism of action for diaminopyrimidine-based DHFR inhibitors involves their structural mimicry of the natural substrate, dihydrofolate. This allows them to bind to the active site of the DHFR enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. The inhibition of this critical step in folate metabolism leads to a depletion of the cellular pool of tetrahydrofolate, ultimately resulting in the cessation of cell growth and division.

References

- 1. Metabolic inhibition by a new antifolate, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl-pyrido[2,3-d]pyrimidine (BW3O1U), an effective inhibitor of human lymphoid and dihydrofolate reductase-overproducing mouse cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2,4-Diamino-6-methoxypyrimidine | 3270-97-1 | TCI AMERICA [tcichemicals.com]

- 5. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Synthesis of 6-Methoxypyrimidine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 6-Methoxypyrimidine-2,4-diamine, a crucial intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support researchers and professionals in drug discovery and development.

Introduction

This compound and its derivatives are key building blocks in medicinal chemistry. The pyrimidine scaffold is a common feature in a wide array of biologically active molecules. This guide focuses on a common and well-documented synthetic route starting from readily available precursors.

Primary Synthetic Pathway

The most prevalent synthetic route to this compound involves a three-step process starting from the condensation of a guanidine salt with a cyanoacetate ester. This is followed by chlorination and subsequent methoxylation.

The overall transformation can be summarized as follows:

Guanidine Salt + Cyanoacetate Ester → 2,4-Diamino-6-hydroxypyrimidine → 2,4-Diamino-6-chloropyrimidine → this compound

This pathway is efficient and utilizes common laboratory reagents.

Experimental Protocols

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This initial step involves the cyclization of a guanidine salt with an alkyl cyanoacetate in the presence of a base.

Protocol 1: From Guanidine Hydrochloride and Ethyl Cyanoacetate [1][2]

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 g atom) in anhydrous ethanol (250 mL).

-

Reaction Mixture: After the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1 mole). In a separate flask, prepare another solution of sodium ethoxide with the same concentration. To this second solution, add guanidine hydrochloride (1.02 moles).

-

Filtration: Remove the precipitated sodium chloride by filtration.

-

Cyclization: Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate. Heat the mixture under reflux for 2 hours.

-

Work-up: Evaporate the mixture to dryness. Dissolve the solid residue in boiling water (325 mL) and acidify with glacial acetic acid (67 mL).

-

Isolation: Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, crystallizes as yellow needles. Collect the solid by filtration, wash with water, and dry.

Protocol 2: From Guanidine Nitrate and Methyl Cyanoacetate [2][3]

-

Reaction Setup: In a four-necked flask, combine methanol (300 mL), guanidine nitrate (110 g), and sodium methoxide (55 g).

-

Initial Reaction: Heat the mixture and stir for 1 hour under reflux.

-

Addition of Cyanoacetate: Add methyl cyanoacetate dropwise to the refluxing mixture.

-

Reflux: Continue refluxing for 4 hours.

-

Solvent Removal: Distill off the methanol.

-

Precipitation: Add water (800 mL) to the residue. Adjust the pH to 9 with hydrochloric acid, and then to 7 with 50% acetic acid.

-

Isolation: Cool the solution to 5-10°C, filter the precipitate, wash with water, and dry to obtain the product.

Step 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

The hydroxyl group of 2,4-diamino-6-hydroxypyrimidine is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[4][5]

Protocol: [4]

-

Reaction Setup: To a flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) and phosphorus oxychloride (9 mL).

-

Heating: Stir the mixture at 97°C for 17 hours.

-

Quenching: Slowly pour the reaction mixture into ice water.

-

Hydrolysis: Stir the aqueous solution at 90°C for 1 hour.

-

Neutralization and Extraction: Adjust the pH of the solution to 8 with NaOH and extract with ethyl acetate (3 x 150 mL).

-

Isolation: Combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid product.

Step 3: Synthesis of this compound

The final step is a nucleophilic substitution of the chloro group with a methoxy group using sodium methoxide.

General Protocol:

-

Reaction Setup: Dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent such as methanol or an aprotic polar solvent like DMSO or THF.

-

Addition of Base: Add a solution of sodium methoxide in methanol.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Yields

| Step | Product | Starting Materials | Reported Yield (%) | Reference |

| 1 | 2,4-Diamino-6-hydroxypyrimidine | Guanidine hydrochloride, Ethyl cyanoacetate | 80-82 | [1][2] |

| 1 | 2,4-Diamino-6-hydroxypyrimidine | Guanidine nitrate, Methyl cyanoacetate | 95-96.2 | [2][3] |

| 2 | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-hydroxypyrimidine, POCl₃ | 85 | [4] |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Alternative Starting Materials

While the guanidine-based route is common, other starting materials can be utilized for the synthesis of related pyrimidine structures. For instance, malononitrile and its derivatives can serve as precursors for 2-amino-4,6-dimethoxypyrimidine.[6][7][8] Additionally, barbituric acid and its derivatives are versatile starting points for a variety of pyrimidine-based compounds, although their direct application to this specific target is less commonly reported.[9][10]

Conclusion

This technical guide outlines a reliable and high-yielding synthetic route to this compound. The detailed experimental protocols and tabulated data provide a solid foundation for researchers engaged in the synthesis of this important pharmaceutical intermediate. The provided workflow diagram offers a clear visual representation of the synthetic process.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

- 7. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. files.core.ac.uk [files.core.ac.uk]

Theoretical Properties of 6-Methoxypyrimidine-2,4-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxypyrimidine-2,4-diamine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its theoretical properties, based on available data from closely related analogues and computational chemistry principles. The document covers molecular and electronic structure, predicted spectroscopic characteristics, and potential biological activities. Methodologies for its synthesis and characterization are also detailed, providing a framework for experimental validation. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this and similar compounds.

Introduction

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] These molecules are known to interact with various biological targets, including kinases and dihydrofolate reductase (DHFR), leading to their investigation in oncology, infectious diseases, and other therapeutic areas.[1][3] The introduction of a methoxy group at the 6-position of the pyrimidine ring in this compound is expected to modulate its physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its biological activity and pharmacokinetic profile.

This guide synthesizes theoretical data and experimental insights from related compounds to provide a detailed profile of this compound.

Theoretical Properties

Due to the limited availability of direct experimental data for this compound, its theoretical properties have been extrapolated from computational studies on analogous pyrimidine derivatives.[4][5][6] Density Functional Theory (DFT) calculations are a common method for predicting the properties of such molecules.[6][7]

Molecular Properties

The fundamental molecular properties of this compound are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄O | Inferred |

| Molecular Weight | 140.14 g/mol | [8] |

| CAS Number | 3270-97-1 | [8] |

| Canonical SMILES | COC1=NC(=N)C=C(N)N=1 | Inferred |

| InChI Key | Inferred from structure | Inferred |

| Predicted LogP | ~0.5 - 1.5 | Estimated |

| Predicted pKa | Base: ~4-6, Acid: >10 | Estimated |

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential interactions with biological targets. These properties, estimated from DFT studies on similar pyrimidines, are presented in Table 2.[6][9]

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.5 | Relates to electron-donating ability |

| LUMO Energy | 0.5 to 1.5 | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.0 to 8.0 | Indicates chemical stability and reactivity |

| Dipole Moment | 2.0 to 4.0 D | Influences solubility and intermolecular forces |

Spectroscopic Properties

Predicted spectroscopic data provides a theoretical fingerprint for the identification and characterization of this compound.

The predicted chemical shifts for this compound are based on the analysis of similar structures.[10]

Table 3: Predicted 1H NMR Chemical Shifts (in ppm, relative to TMS)

| Proton | Predicted Chemical Shift (δ) |

| -OCH₃ | 3.8 - 4.0 |

| Pyrimidine-H | 5.0 - 5.5 |

| -NH₂ (2-position) | 5.5 - 6.5 |

| -NH₂ (4-position) | 6.5 - 7.5 |

Table 4: Predicted 13C NMR Chemical Shifts (in ppm, relative to TMS)

| Carbon | Predicted Chemical Shift (δ) |

| -OCH₃ | 55 - 60 |

| Pyrimidine-C5 | 80 - 90 |

| Pyrimidine-C2 | 155 - 160 |

| Pyrimidine-C4 | 160 - 165 |

| Pyrimidine-C6 | 165 - 170 |

Key IR absorption bands for functional groups present in this compound are predicted based on data from analogous compounds.[11][12][13]

Table 5: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3300 - 3500 | Stretching |

| C-H (pyrimidine ring) | 3000 - 3100 | Stretching |

| C=N (pyrimidine ring) | 1600 - 1680 | Stretching |

| C=C (pyrimidine ring) | 1550 - 1600 | Stretching |

| C-O (methoxy) | 1200 - 1300 | Stretching |

| C-N (amine) | 1150 - 1250 | Stretching |

The ultraviolet-visible absorption spectrum of this compound is expected to show characteristic π-π* transitions of the pyrimidine ring.[14][15][16]

Table 6: Predicted UV-Vis Absorption Maxima

| Solvent | Predicted λmax (nm) | Transition |

| Ethanol | 230 - 240, 270 - 280 | π → π |

| Water (pH 7) | 235 - 245, 275 - 285 | π → π |

Synthesis and Characterization Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

A solution of sodium ethoxide is prepared from sodium metal in anhydrous ethanol. To this, ethyl cyanoacetate is added. A separate solution of guanidine hydrochloride in sodium ethoxide is prepared. The two solutions are combined and refluxed. The resulting solid is dissolved in hot water and acidified with acetic acid to precipitate the product, which is then filtered and dried.[19]

2,4-Diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) at elevated temperatures. The reaction mixture is then carefully quenched with ice water, and the pH is adjusted to precipitate the product.[17]

2,4-Diamino-6-chloropyrimidine is reacted with sodium methoxide in methanol under reflux conditions. The solvent is evaporated, and the residue is purified by recrystallization or column chromatography.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

NMR Spectroscopy: 1H and 13C NMR spectra to confirm the molecular structure.

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.

-

IR Spectroscopy: To identify the characteristic functional groups.

-

Elemental Analysis: To determine the elemental composition.

Potential Biological Activity and Signaling Pathways

Derivatives of 2,4-diaminopyrimidine are known to be biologically active, primarily as inhibitors of kinases and dihydrofolate reductase.[1][3]

Kinase Inhibition

Many 2,4-diaminopyrimidine derivatives act as ATP-competitive kinase inhibitors by forming hydrogen bonds with the hinge region of the kinase domain.[3] The methoxy group at the 6-position could potentially interact with other residues in the active site, influencing potency and selectivity.

Caption: General kinase inhibition signaling pathway.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine scaffold is a key feature of DHFR inhibitors like trimethoprim.[1] These inhibitors mimic the binding of dihydrofolate to the enzyme, thereby blocking the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a robust theoretical framework based on the well-documented properties of related 2,4-diaminopyrimidine derivatives. The predicted molecular, electronic, and spectroscopic properties, along with a plausible synthetic route, offer a solid starting point for further experimental investigation. The potential of this compound as a kinase or DHFR inhibitor warrants its synthesis and biological evaluation to explore its therapeutic potential. This guide serves as a valuable resource for researchers embarking on the study of this and similar heterocyclic compounds in the field of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wjarr.com [wjarr.com]

- 7. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. omicsonline.org [omicsonline.org]

- 17. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. researchgate.net [researchgate.net]

discovery of diaminopyrimidine derivatives

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its variants, diaminopyrimidine derivatives have garnered significant attention for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] These compounds are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized cancer treatment by targeting specific signaling pathways involved in cell growth, proliferation, and survival.[3]

This guide provides a comprehensive overview of the , focusing on their design, synthesis, structure-activity relationships (SAR), and mechanisms of action as potent kinase inhibitors.

Design Strategies and Synthesis

The design of novel diaminopyrimidine derivatives often begins with a known kinase inhibitor or a hit compound identified from high-throughput screening. A common strategy involves structural optimization based on a lead compound to improve potency, selectivity, and pharmacokinetic properties.[4][5] For instance, a series of 2,4-diaminopyrimidine derivatives were designed and synthesized based on the Focal Adhesion Kinase (FAK) inhibitor TAE-226.[4][5]

The synthesis of the 2,4-diaminopyrimidine core is well-established.[4] A general workflow involves the cyclization of precursors followed by substitution reactions to introduce various functional groups at different positions of the pyrimidine ring. Suzuki coupling is a frequently used method to introduce aryl groups at the 5-position of the core structure.[6]

Mechanism of Action: Kinase Inhibition

Many diaminopyrimidine derivatives exert their therapeutic effects by inhibiting protein kinases. These enzymes are crucial components of signaling pathways that regulate cellular processes. Aberrant kinase activity is a hallmark of many cancers, making them attractive drug targets.[3] Diaminopyrimidines typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[7]

Focal Adhesion Kinase (FAK) Inhibition

FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, and migration. Its overexpression is linked to the development of various tumors.[4][5] Diaminopyrimidine derivatives have been developed as potent FAK inhibitors. For example, the lead compound TAE-226 was found to significantly inhibit the autophosphorylation of FAK at Tyr397, thereby blocking downstream signaling through pathways like AKT and ERK.[4] This inhibition ultimately hinders cancer cell survival and proliferation.

Other Kinase Targets

Beyond FAK, diaminopyrimidine derivatives have been successfully developed to target a range of other kinases:

-

Cyclin-Dependent Kinase 7 (CDK7): As a key regulator of the cell cycle and transcription, CDK7 is an attractive cancer target. Compound 22, a 2,4-diaminopyrimidine derivative, was identified as a potent and selective CDK7 inhibitor with an IC50 value of 7.21 nM.[8] It was shown to induce G1/S phase cell cycle arrest and apoptosis in cancer cells.[8][9]

-

Tropomyosin Receptor Kinase (TRK): TRK is a target for cancers caused by NTRK gene fusion. A series of over 60 2,4-diaminopyrimidine derivatives were developed to understand the SAR for TRK inhibition, leading to potent pan-TRK inhibitors.[10]

-

B-lymphoid Tyrosine Kinase (BLK): In a novel application, 2,5-diaminopyrimidine derivatives were discovered as the first selective monomeric degraders of BLK, which is implicated in autoimmune diseases and cancer.[11]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to optimizing lead compounds. This iterative process involves designing and synthesizing new derivatives with systematic structural modifications and evaluating their biological activity to build a predictive model for further design.

Quantitative Data Presentation

The following tables summarize the biological activity of several key diaminopyrimidine derivatives against various cancer cell lines and kinase targets.

Table 1: Anti-proliferative Activity of FAK-Targeting Derivatives

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| A12 | A549 | Lung | 130 | [4] |

| MDA-MB-231 | Breast | 94 | [4][5] | |

| 11b | PANC-1 | Pancreatic | 980 | [1] |

| 12f | PANC-1 | Pancreatic | 550 |[1] |

Table 2: Anti-proliferative Activity of Novel Antitumor Derivatives

| Compound | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 9k | 2.14 | 3.59 | 5.52 | 3.69 | [12] |

| 13f | 1.98 | 2.78 | 4.27 | 4.01 |[12] |

Table 3: Kinase Inhibitory Activity of Diaminopyrimidine Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| A1 | FAK | 356 | [4] |

| 11b | FAK | 2.75 | [1] |

| 12f | FAK | 1.87 | [1] |

| 22 | CDK7 | 7.21 | [8] |

| C03 | TRKA | 56 | [10] |

| CK-1-41 | Caspase-1 | 31 |[13] |

Experimental Protocols

General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidine Derivatives[6]

-

Iodination: 2,4-diamino-6-substituted pyrimidine is treated with N-iodosuccinimide in dry acetonitrile to yield the 2,4-diamino-5-iodo-6-substituted pyrimidine precursor. The reaction is typically stirred at room temperature for several hours.

-

Suzuki Coupling: The 5-iodo precursor (1 equivalent) is mixed with a substituted phenylboronic acid (1.2 equivalents), Pd(dbpf)Cl2 (0.05 equivalents), and K2CO3 (2 equivalents).

-

Reaction Conditions: The mixture is dissolved in a solvent system such as EtOH/toluene/H2O and heated at 90 °C for 24 hours under an inert atmosphere.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 2,4-diamino-5-aryl-6-substituted pyrimidine derivative.

In Vitro Kinase Assay (General Protocol)[4][8]

-

Assay Components: The assay is typically performed in a 96-well plate format. Each well contains the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like Poly(Glu, Tyr) 4:1), and ATP (often radiolabeled [γ-33P]ATP).

-

Inhibitor Addition: The diaminopyrimidine derivative to be tested is dissolved (usually in DMSO) and added to the wells at various concentrations. Control wells contain only the vehicle (DMSO).

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA solution or phosphoric acid).

-

Quantification: The amount of substrate phosphorylation is quantified. If using radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive methods, specific antibodies and colorimetric or fluorescence-based detection systems are used.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)[4][12]

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: The cells are treated with various concentrations of the diaminopyrimidine derivatives for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration required to inhibit cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Characterization of 6-Methoxypyrimidine-2,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 6-Methoxypyrimidine-2,4-diamine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. Furthermore, it outlines detailed experimental protocols for acquiring this data, serving as a practical resource for researchers engaged in the synthesis and characterization of pyrimidine derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and correlation with data for structurally related pyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.1 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~6.5 | Broad Singlet | 2H | 4-NH₂ |

| ~6.0 | Broad Singlet | 2H | 2-NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-6 |

| ~164 | C-2 |

| ~162 | C-4 |

| ~75 | C-5 |

| ~54 | -OCH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (NH₂) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic, -OCH₃) |

| 1680-1640 | Strong | C=N stretching (pyrimidine ring) |

| 1620-1580 | Strong | N-H bending (NH₂) |

| 1580-1400 | Medium-Strong | C=C stretching (pyrimidine ring) |

| 1250-1200 | Strong | C-O-C stretching (asymmetric, methoxy) |

| 1050-1000 | Medium | C-O-C stretching (symmetric, methoxy) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 140.07 | [M]⁺ (Molecular Ion) |

| 125.05 | [M - CH₃]⁺ |

| 111.05 | [M - NH₂ - H]⁺ |

| 97.04 | [M - OCH₃ - H]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Synthesis of this compound

A plausible synthetic route starts from 2,4-diamino-6-chloropyrimidine. The chloro substituent can be displaced by a methoxy group using sodium methoxide in methanol.

-

Reaction Setup: To a solution of 2,4-diamino-6-chloropyrimidine in dry methanol, add a solution of sodium methoxide in methanol dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Stir the reaction mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

¹H NMR Acquisition: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to obtain optimal field homogeneity. Acquire the ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

IR Spectrum Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Mass Spectrum Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS). Set the ionization energy to 70 eV. Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, perform HRMS analysis using an appropriate instrument (e.g., TOF or Orbitrap). This will provide the elemental composition of the molecular ion and key fragments.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

6-Methoxypyrimidine-2,4-diamine: A Technical Overview of Purity and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 6-Methoxypyrimidine-2,4-diamine (CAS RN: 3270-97-1), a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines available specifications with generally accepted analytical methodologies for compounds of this class to offer a foundational understanding for researchers.

Chemical Identity and Physical Properties

This compound, also known as 2,4-Diamino-6-methoxypyrimidine, is a substituted pyrimidine with the molecular formula C₅H₈N₄O and a molecular weight of 140.15 g/mol . It is typically supplied as a white to off-white crystalline powder.

| Property | Value | Source |